

Spectroscopic Analysis of Ethyl 3methylisoxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethyl 3-methylisoxazole-4- carboxylate	
Cat. No.:	B104236	Get Quote

Disclaimer: This document provides predicted spectroscopic data and generalized experimental protocols for **Ethyl 3-methylisoxazole-4-carboxylate** (CAS 20328-15-8). Despite extensive searches, publicly available, experimentally verified spectral data for this specific compound could not be located in peer-reviewed literature or spectral databases. The information presented herein is based on established principles of organic spectroscopy and data from structurally analogous compounds. Researchers should verify this data experimentally.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Ethyl 3-methylisoxazole-4-carboxylate**, a molecule of interest to researchers in drug development and organic synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 3-methylisoxazole-4-carboxylate**. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.3-8.5	Singlet	1H	Isoxazole C5-H
~4.3-4.4	Quartet	2H	-OCH ₂ CH ₃
~2.5-2.6	Singlet	3H	Isoxazole C3-CH₃
~1.3-1.4	Triplet	3H	-OCH2CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~162-164	C=O (Ester)
~158-160	Isoxazole C3
~155-157	Isoxazole C5
~110-112	Isoxazole C4
~60-62	-OCH₂CH₃
~14-16	-OCH₂CH₃
~11-13	Isoxazole C3-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2900	Medium-Strong	C-H stretch (alkane)
~1720-1740	Strong	C=O stretch (ester)
~1600-1620	Medium	C=N stretch (isoxazole ring)
~1450-1470	Medium	C-H bend (alkane)
~1200-1300	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
155.06	[M] ⁺ (Molecular Ion)
126.05	[M - C ₂ H ₅] ⁺
110.04	[M - OC₂H₅] ⁺
82.03	[M - COOC₂H₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters and sample preparation may require optimization for specific laboratory conditions.

¹H and ¹³C NMR Spectroscopy

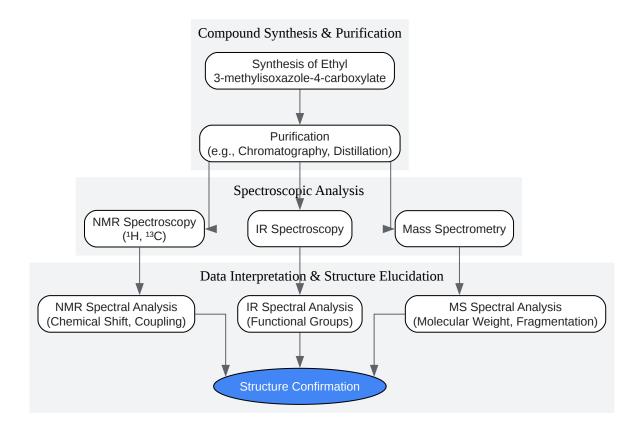
- Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-methylisoxazole-4carboxylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
- Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the thin film of the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry


- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - For EI, use a standard electron energy (e.g., 70 eV).

- For ESI, optimize the spray voltage and other source parameters.
- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **Ethyl 3-methylisoxazole-4-carboxylate**.

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Ethyl 3-methylisoxazole-4-carboxylate**.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-methylisoxazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104236#spectroscopic-data-nmr-ir-mass-spec-forethyl-3-methylisoxazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com